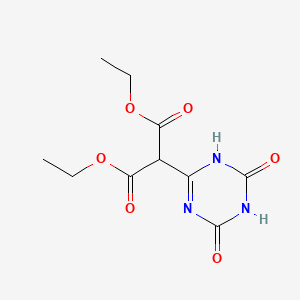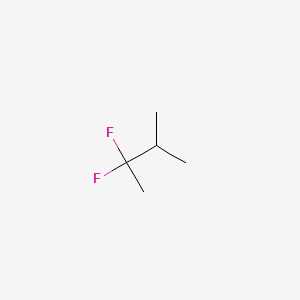
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is an organic compound that features both a hydroxyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol typically involves the reaction of a suitable precursor with butyl mercaptan and diethylamine. The reaction conditions often require a controlled environment, such as an inert atmosphere, to prevent unwanted side reactions. Common solvents used in the synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and amino groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-2-propanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(Diethylamino)-2-propanol: Lacks the sulfanyl group but has a similar amino and hydroxyl group arrangement.
Propan-2-ol: A simpler alcohol without the sulfanyl or amino groups.
Uniqueness
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is unique due to the presence of both a sulfanyl group and a diethylamino group, which confer distinct chemical reactivity and potential applications compared to its analogs. This combination of functional groups allows for versatile interactions in both chemical and biological contexts.
Properties
CAS No. |
51735-04-7 |
|---|---|
Molecular Formula |
C11H25NOS |
Molecular Weight |
219.39 g/mol |
IUPAC Name |
1-butylsulfanyl-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NOS/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
InChI Key |
MTEDLOKDRBEAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(CN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


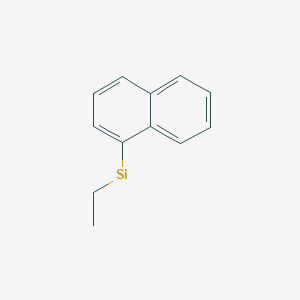
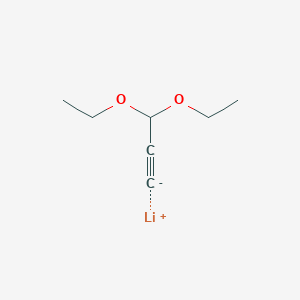
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
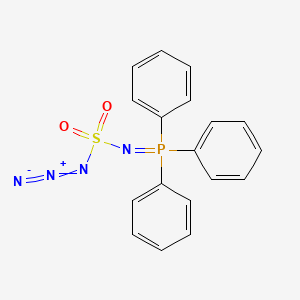
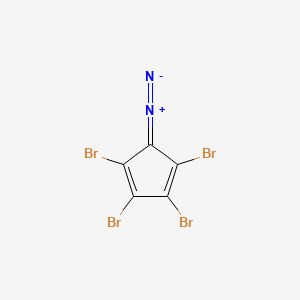
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
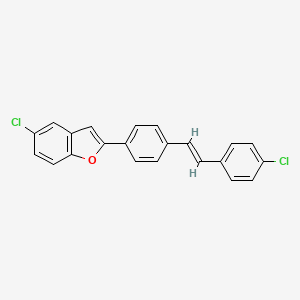
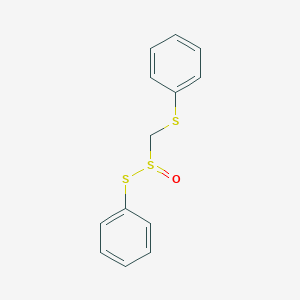
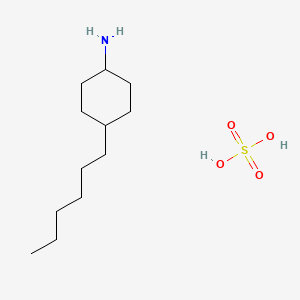

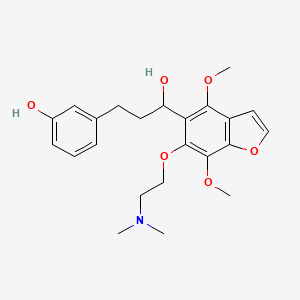
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
